(7aR)-6-(4-chlorophenyl)-3-(4-methoxyphenyl)-5-thioxotetrahydro-7H-imidazo[1,5-c][1,3]thiazol-7-one
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Overview
Description
6-(4-CHLOROPHENYL)-3-(4-METHOXYPHENYL)-5-SULFANYLIDENE-HEXAHYDROIMIDAZO[1,5-C][1,3]THIAZOL-7-ONE is a complex organic compound featuring a unique structure that includes chlorophenyl, methoxyphenyl, and sulfanylidene groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4-CHLOROPHENYL)-3-(4-METHOXYPHENYL)-5-SULFANYLIDENE-HEXAHYDROIMIDAZO[1,5-C][1,3]THIAZOL-7-ONE typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds, which are then subjected to cyclization reactions under controlled conditions. Common reagents used in these reactions include chlorophenyl derivatives, methoxyphenyl derivatives, and sulfur-containing compounds. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and minimize by-products. Techniques such as continuous flow reactors and automated synthesis systems can be employed to enhance efficiency and reproducibility .
Chemical Reactions Analysis
Types of Reactions
6-(4-CHLOROPHENYL)-3-(4-METHOXYPHENYL)-5-SULFANYLIDENE-HEXAHYDROIMIDAZO[1,5-C][1,3]THIAZOL-7-ONE undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions may produce thiols or thioethers .
Scientific Research Applications
6-(4-CHLOROPHENYL)-3-(4-METHOXYPHENYL)-5-SULFANYLIDENE-HEXAHYDROIMIDAZO[1,5-C][1,3]THIAZOL-7-ONE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in certain industrial processes.
Mechanism of Action
The mechanism of action of 6-(4-CHLOROPHENYL)-3-(4-METHOXYPHENYL)-5-SULFANYLIDENE-HEXAHYDROIMIDAZO[1,5-C][1,3]THIAZOL-7-ONE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved are subjects of ongoing research .
Comparison with Similar Compounds
Similar Compounds
Imidazo[1,2-a]pyridines: These compounds share a similar heterocyclic structure and are known for their diverse biological activities.
Uniqueness
6-(4-CHLOROPHENYL)-3-(4-METHOXYPHENYL)-5-SULFANYLIDENE-HEXAHYDROIMIDAZO[1,5-C][1,3]THIAZOL-7-ONE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C18H15ClN2O2S2 |
---|---|
Molecular Weight |
390.9 g/mol |
IUPAC Name |
(7aR)-6-(4-chlorophenyl)-3-(4-methoxyphenyl)-5-sulfanylidene-3,7a-dihydro-1H-imidazo[1,5-c][1,3]thiazol-7-one |
InChI |
InChI=1S/C18H15ClN2O2S2/c1-23-14-8-2-11(3-9-14)17-21-15(10-25-17)16(22)20(18(21)24)13-6-4-12(19)5-7-13/h2-9,15,17H,10H2,1H3/t15-,17?/m0/s1 |
InChI Key |
NLCQAOVASXRPLR-MYJWUSKBSA-N |
Isomeric SMILES |
COC1=CC=C(C=C1)C2N3[C@@H](CS2)C(=O)N(C3=S)C4=CC=C(C=C4)Cl |
Canonical SMILES |
COC1=CC=C(C=C1)C2N3C(CS2)C(=O)N(C3=S)C4=CC=C(C=C4)Cl |
Origin of Product |
United States |
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